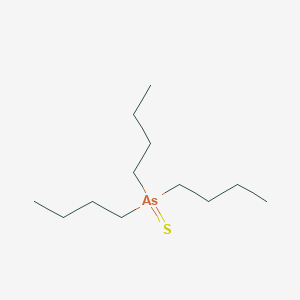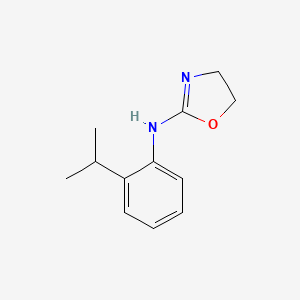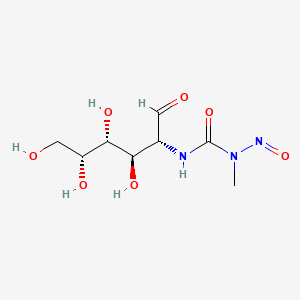
Epistreptocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epistreptocin is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is an antibiotic derived from the bacterium Streptomyces griseus, known for its effectiveness against a variety of bacterial infections. This compound is part of the aminoglycoside class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of epistreptocin involves the fermentation of Streptomyces griseus under controlled conditions. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted from the fermentation broth. The process involves several steps, including the isolation and purification of the compound using techniques such as chromatography and crystallization.
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors, where parameters such as temperature, pH, and oxygen levels are meticulously controlled to optimize yield. After fermentation, the compound is extracted, purified, and formulated into its final dosage form.
Analyse Chemischer Reaktionen
Types of Reactions: Epistreptocin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield this compound derivatives with altered functional groups, while reduction can produce more stable analogs.
Wissenschaftliche Forschungsanwendungen
Epistreptocin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers utilize this compound to investigate bacterial protein synthesis and the effects of antibiotics on cellular processes.
Medicine: this compound is explored for its potential to treat multi-drug resistant bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Wirkmechanismus
Epistreptocin exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the formation of the initiation complex and causes misreading of mRNA, leading to the production of faulty proteins and ultimately bacterial cell death. The primary molecular targets are the ribosomal RNA and associated proteins within the bacterial ribosome.
Vergleich Mit ähnlichen Verbindungen
Streptomycin: Another aminoglycoside antibiotic derived from , known for its use in treating tuberculosis.
Gentamicin: An aminoglycoside antibiotic used to treat various types of bacterial infections, particularly those caused by Gram-negative bacteria.
Neomycin: Used topically to treat skin infections and as an oral medication to reduce intestinal bacteria.
Uniqueness of Epistreptocin: this compound is unique due to its specific binding affinity to the bacterial ribosome and its effectiveness against a broad spectrum of bacteria, including those resistant to other aminoglycosides. Its unique structure allows for modifications that can enhance its therapeutic potential and reduce side effects.
Eigenschaften
CAS-Nummer |
37793-01-4 |
|---|---|
Molekularformel |
C8H15N3O7 |
Molekulargewicht |
265.22 g/mol |
IUPAC-Name |
1-methyl-1-nitroso-3-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea |
InChI |
InChI=1S/C8H15N3O7/c1-11(10-18)8(17)9-4(2-12)6(15)7(16)5(14)3-13/h2,4-7,13-16H,3H2,1H3,(H,9,17)/t4-,5+,6+,7-/m0/s1 |
InChI-Schlüssel |
AGRCPNMCOXLKFO-WNJXEPBRSA-N |
Isomerische SMILES |
CN(C(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)N=O |
Kanonische SMILES |
CN(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,10,12-triazapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),4,6,8,11,14,16,18,20-nonaen-3-one](/img/structure/B14681598.png)


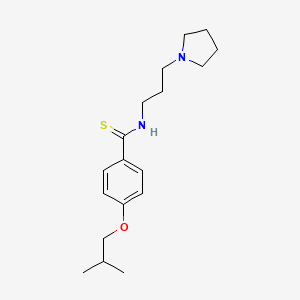
![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)

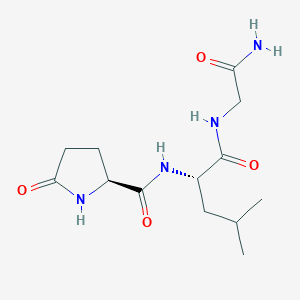

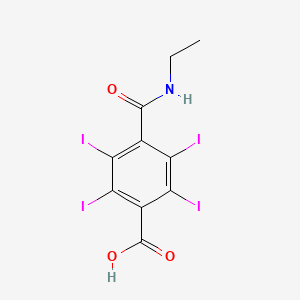
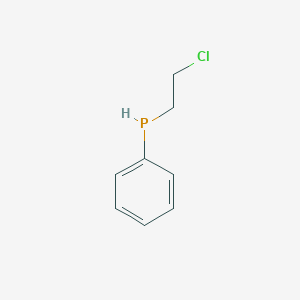
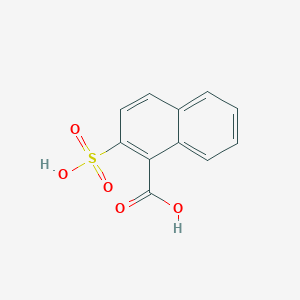
![Ethanaminium, 2-hydroxy-N,N-dimethyl-N-[(nonyloxy)methyl]-, chloride](/img/structure/B14681681.png)
